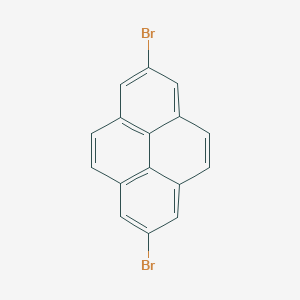

2,7-Dibromopyrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dibromopyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2/c17-13-5-9-1-2-10-6-14(18)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTQPXMEWQTTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545084 | |

| Record name | 2,7-Dibromopyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102587-98-4 | |

| Record name | 2,7-Dibromopyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromopyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,7-Dibromopyrene CAS number and properties

An In-depth Technical Guide to 2,7-Dibromopyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in the fields of organic electronics, materials science, and pharmaceutical research. Its unique polycyclic aromatic structure and versatile reactivity make it a valuable building block for the synthesis of novel functional materials and complex organic molecules.

Core Properties of this compound

CAS Number: 102587-98-4[1][2][3][4][5]

This compound is a polycyclic aromatic hydrocarbon characterized by a pyrene (B120774) core with two bromine atoms substituted at the 2 and 7 positions.[2] This substitution pattern imparts specific electronic properties and allows for further functionalization, making it a valuable precursor in organic synthesis.[2][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₈Br₂ | [1][2][3][5] |

| Molecular Weight | 360.05 g/mol | [2][7] |

| Appearance | Light yellow to yellow to orange powder/crystal | [2][4][7] |

| Melting Point | 321 °C | [1][3][7] |

| Boiling Point | 469.56 °C at 760 mmHg (Predicted) | [1][3] |

| Solubility | Very slightly soluble in Benzene (heated), Chloroform, and DMSO | [1][3] |

| Density | 1.853 g/cm³ (Predicted) | [1][3] |

| Storage | Sealed in a dry, room temperature environment. Recommended to be stored in a cool, dark place (<15°C). | [1][3][7] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through a multi-step process. One common method involves the bromination of 4,5,9,10-tetrahydropyrene, followed by dehydrogenation.[5] The bromine atoms at the 2 and 7 positions are amenable to various cross-coupling reactions, making this compound a versatile building block.

Key Reactions

This compound is a key substrate for several important carbon-carbon and carbon-nitrogen bond-forming reactions, including:

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling this compound with organoboron compounds.[8][9] This allows for the introduction of a wide range of aryl and vinyl substituents.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from this compound.[10][11][12]

-

Sonogashira Coupling: This reaction is utilized to couple terminal alkynes with this compound, forming carbon-carbon bonds and introducing alkynyl moieties.[13][14]

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below.

Synthesis of this compound

A two-step synthesis starting from pyrene has been reported.[15] This involves the hydrogenation of pyrene to 4,5,9,10-tetrahydropyrene, followed by iron-catalyzed dibromination and subsequent reoxidation.[15] An alternative approach involves the direct bromination of pyrene under specific conditions to favor substitution at the 2 and 7 positions.[5]

Suzuki-Miyaura Cross-Coupling of this compound

Objective: To synthesize a 2,7-diarylpyrene derivative.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or KF)

-

Solvent (e.g., 1,4-dioxane (B91453), toluene, or DME, often with water)

Procedure:

-

In a Schlenk flask, combine this compound (1 equivalent), the arylboronic acid (2.2-2.5 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst and ligand.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature.

-

Perform an aqueous workup, extracting the product with an organic solvent.

-

Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination of this compound

Objective: To synthesize a 2,7-diaminopyrene derivative.

Materials:

-

This compound

-

Amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd(I) dimer)

-

Phosphine (B1218219) ligand (e.g., a biaryl phosphine ligand)

-

Base (e.g., NaOtBu or KOtBu)

-

Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or toluene)

Procedure:

-

In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with the palladium precatalyst, ligand, and base.

-

Add this compound (1 equivalent) to the tube.

-

Seal the tube and remove it from the glovebox.

-

Add the anhydrous, deoxygenated solvent and the amine (2.2-2.5 equivalents) via syringe.

-

Heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature.

-

Dilute the mixture with a suitable solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

The following diagrams illustrate key experimental workflows involving this compound.

Caption: Synthesis of this compound from Pyrene.

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Caption: Workflow for Buchwald-Hartwig Amination.

Applications

This compound is a crucial intermediate in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.[2] Its rigid, planar pyrene core provides a foundation for creating extended π-conjugated systems with desirable photophysical properties.[6] The ability to introduce different functional groups at the 2 and 7 positions allows for the fine-tuning of the electronic and optical properties of the resulting materials.[15]

In the pharmaceutical industry, this compound serves as a versatile scaffold for the synthesis of complex molecules with potential biological activity.[6] The pyrene framework can be elaborated through various chemical transformations to generate libraries of compounds for drug discovery programs.[6]

Safety Information

This compound should be handled with appropriate safety precautions. It may cause skin and serious eye irritation.[7] It is recommended to wear protective gloves, eye protection, and face protection when handling this compound.[7] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound|lookchem [lookchem.com]

- 2. CAS 102587-98-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 102587-98-4 [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 102587-98-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. research.rug.nl [research.rug.nl]

- 13. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 14. High-yield syntheses of doubly 2,7-dialkynylpyrene-threaded photostable [8]rotaxanes exhibiting extremely bright circularly polarized luminescence - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06304C [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of 2,7-Dibromopyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dibromopyrene is a polycyclic aromatic hydrocarbon (PAH) characterized by a pyrene (B120774) core with two bromine substituents at the 2 and 7 positions. This compound serves as a crucial building block in the field of organic electronics and materials science.[1] Its rigid, planar structure and the presence of reactive bromine atoms make it an ideal precursor for the synthesis of a variety of functional organic materials. These materials are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2] The bromine atoms enhance the molecule's electronic properties and provide synthetic handles for further functionalization through cross-coupling reactions, allowing for the extension of the π-conjugated system and the fine-tuning of its optoelectronic characteristics.[1][3] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for its synthesis, and its utility in the creation of advanced materials.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are fundamental to its application in materials science. These properties dictate its solubility, thermal stability, and reactivity in subsequent synthetic transformations. The data presented below has been aggregated from various chemical suppliers and scientific literature.

Data Presentation: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₈Br₂ | TCI Chemicals[4] |

| Molecular Weight | 360.05 g/mol | TCI Chemicals[4] |

| Appearance | Light yellow to yellow to orange powder/crystal | TCI Chemicals[4] |

| Melting Point | 321 °C (lit.) | LookChem[5], ChemicalBook[6] |

| Boiling Point | 469.56 °C at 760 mmHg (Predicted) | LookChem[5], ChemicalBook[6] |

| Density | 1.853 g/cm³ | LookChem[5] |

| Solubility | Very slightly soluble in Benzene (heated), Chloroform (B151607), and DMSO | LookChem[5] |

| Storage Temperature | Room Temperature, sealed in a dry, cool, and dark place | TCI Chemicals[4] |

| CAS Number | 102587-98-4 | TCI Chemicals[4] |

Experimental Protocols

The synthesis of this compound is a critical process for its utilization in research and development. The most common and efficient method involves a two-step process starting from 4,5,9,10-tetrahydropyrene. This precursor is first dibrominated to yield 2,7-dibromo-4,5,9,10-tetrahydropyrene, which is then aromatized to produce the final product.[7]

Protocol 1: Synthesis of this compound via Aromatization

This protocol details the final aromatization step to produce this compound from its tetrahydropyrene precursor.

Materials:

-

2,7-dibromo-4,5,9,10-tetrahydropyrene

-

Bromine (Br₂)

-

Carbon Disulfide (CS₂), anhydrous

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Dichloromethane (B109758) or Chloroform

-

Water

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Dichloromethane for elution

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Fume hood

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the starting material, 2,7-dibromo-4,5,9,10-tetrahydropyrene, in anhydrous carbon disulfide. This should be performed in a well-ventilated fume hood.

-

Reagent Addition: While stirring the solution at room temperature, add a stoichiometric amount of bromine dropwise using a dropping funnel.

-

Reaction: Allow the mixture to stir at room temperature for 4 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Add dichloromethane or chloroform and water. Shake the funnel, venting frequently, and then allow the layers to separate. Collect the organic layer.

-

Wash the organic layer sequentially with saturated sodium thiosulfate solution, water, and finally with brine.[5]

-

Drying and Concentration: Dry the collected organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.[5]

-

Purification: The crude solid is purified by silica gel column chromatography using a suitable eluent system, such as a gradient of hexane and dichloromethane, to isolate the pure this compound.[5]

Mandatory Visualizations

Synthetic Workflow of this compound

The following diagram illustrates the two-step synthesis of this compound starting from 4,5,9,10-tetrahydropyrene.

Logical Relationship: Utility in Suzuki-Miyaura Cross-Coupling

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl groups, extending the π-conjugation and creating novel materials with tailored electronic properties.

References

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 7. chem.as.uky.edu [chem.as.uky.edu]

An In-depth Technical Guide to 2,7-Dibromopyrene

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical information on 2,7-Dibromopyrene, a key intermediate in organic synthesis, particularly within the realms of pharmaceutical research and materials science. Its unique polycyclic aromatic structure and the presence of two bromine atoms make it a versatile building block for creating more complex molecules. The bromine substituents are strategically positioned for various cross-coupling reactions, enabling the extension of the pyrene (B120774) core to construct novel compounds with desired electronic and biological properties.[1][2]

Molecular Data

The fundamental properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C₁₆H₈Br₂ | [1][3] |

| Molecular Weight | 360.05 g/mol | [1] |

| CAS Number | 102587-98-4 | [1][4] |

| Appearance | Light yellow to yellow to orange powder/crystal | [1] |

Experimental Protocols

The bromine atoms on the pyrene core at the 2 and 7 positions serve as excellent handles for functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2] This reaction is a powerful method for forming carbon-carbon bonds.

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general procedure for the reaction of this compound with a generic arylboronic acid. The specific conditions, such as the choice of catalyst, ligand, base, and solvent, may require optimization depending on the specific boronic acid used.

Materials:

-

This compound

-

Arylboronic acid (2.2 - 2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂) (0.5 - 5 mol%)

-

Ligand (if required by the catalyst, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3-4 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or other suitable reaction vessel

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (2.2 - 2.5 equivalents), the base (3-4 equivalents), and the palladium catalyst/ligand.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired 2,7-diarylpyrene.

Visualized Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling reaction involving this compound. This catalytic cycle is fundamental to the synthesis of many complex organic molecules.

Caption: Workflow of a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction.

References

Solubility Profile of 2,7-Dibromopyrene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 2,7-Dibromopyrene in common organic solvents, tailored for researchers, scientists, and professionals in drug development. This document summarizes the available qualitative solubility data, outlines a general experimental protocol for quantitative solubility determination, and presents a visual workflow to aid in experimental design.

Summary of Solubility Data

| Solvent | Qualitative Solubility | Citation |

| Benzene | Very Slightly Soluble (with heating) | [1][2][3] |

| Chloroform | Very Slightly Soluble | [1][2][3] |

| Dimethyl Sulfoxide (DMSO) | Very Slightly Soluble | [1][3] |

| Toluene | Low Solubility (inferred from use in extractions) | [4] |

| Dichloromethane (DCM) | Limited Solubility (inferred from use in recrystallization) | [5] |

| Tetrahydrofuran (THF) | Soluble enough for reactions | [6][7] |

| Hexane | Low Solubility (used as an anti-solvent for precipitation) | [8] |

| Methanol (B129727) | Contradictory reports: Insoluble / Soluble | [9] |

| Ethanol | Contradictory reports: Insoluble / Soluble | [9] |

| Water | Almost Insoluble | [9] |

Experimental Protocol for Solubility Determination

Given the absence of precise quantitative data, researchers are encouraged to determine the solubility of this compound for their specific applications. The following is a general experimental protocol adapted from established methods for aromatic compounds. This method utilizes UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

Materials:

-

This compound

-

A selection of organic solvents (e.g., toluene, THF, chloroform, dichloromethane, hexane, ethyl acetate, acetone, methanol)

-

Spectrophotometer

-

Cuvettes

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the chosen solvent in a sealed vial.

-

Agitate the mixture vigorously using a vortex mixer for an extended period (e.g., 24 hours) at a controlled temperature to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred.

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the same solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations.

-

-

UV-Vis Spectrophotometry:

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound to create a calibration curve (Absorbance vs. Concentration).

-

Dilute the saturated supernatant with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted supernatant.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted supernatant.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. This compound | 102587-98-4 [amp.chemicalbook.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound CAS#: 102587-98-4 [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. main.spsj.or.jp [main.spsj.or.jp]

- 8. mdpi.com [mdpi.com]

- 9. 102587-98-4 [chembk.com]

An In-depth Technical Guide to the Thermal Stability of 2,7-Dibromopyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2,7-Dibromopyrene. Due to the limited availability of specific experimental data on the thermal decomposition of this compound in publicly accessible literature, this document outlines a framework for its evaluation. This framework is built upon the known physical properties of the compound, established analytical techniques for similar molecules, and general chemical principles regarding the thermal behavior of brominated polycyclic aromatic hydrocarbons (PAHs).

Introduction to the Thermal Properties of this compound

This compound is a brominated derivative of pyrene (B120774), a polycyclic aromatic hydrocarbon. Its rigid, aromatic structure suggests inherent thermal stability. The introduction of bromine atoms onto the pyrene core can influence its thermal decomposition profile, primarily by introducing C-Br bonds which are typically the initial sites of thermal cleavage in such molecules. Understanding the thermal stability is crucial for applications where the material may be subjected to high temperatures, such as in organic electronics or as a stable intermediate in pharmaceutical synthesis.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for designing and interpreting thermal analysis experiments.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₈Br₂ | [1] |

| Molecular Weight | 360.05 g/mol | |

| Appearance | Light yellow to Yellow to Orange powder to crystal | |

| Melting Point | 321 °C | [1][2] |

| Boiling Point (Predicted) | 469.6 ± 18.0 °C | [1] |

| Density (Predicted) | 1.852 ± 0.06 g/cm³ | [1] |

| CAS Number | 102587-98-4 | [1] |

Experimental Protocols for Thermal Analysis

The primary techniques for assessing the thermal stability of a solid compound like this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental data for this compound is not available, the following protocols are based on established methodologies for polycyclic aromatic hydrocarbons.[3][4]

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument: A calibrated thermogravimetric analyzer.

-

Atmosphere: Typically an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 30-70 mL/min) to prevent oxidative decomposition.[3][4]

-

Temperature Program:

-

Equilibrate at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 K/min) to a final temperature above the expected decomposition range (e.g., 600 °C or higher).[3]

-

-

Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset temperature of decomposition (Td) is a key parameter for thermal stability.

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally, providing information on phase transitions such as melting and decomposition.

-

Sample Preparation: Seal a small amount of this compound (typically 1-5 mg) in an aluminum crucible with a pinhole lid.[3]

-

Instrument: A calibrated differential scanning calorimeter.

-

Atmosphere: An inert atmosphere, such as nitrogen, with a constant flow rate.

-

Temperature Program: A similar temperature program to TGA can be used, often in conjunction with a simultaneous thermal analyzer (STA).

-

Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. The melting point will appear as a sharp endothermic peak, and decomposition may be represented by more complex endo- or exothermic events.

Logical Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Caption: Workflow for TGA and DSC analysis of this compound.

Proposed Thermal Decomposition Pathway

In the absence of specific experimental studies on the thermal decomposition mechanism of this compound, a plausible pathway can be proposed based on the known behavior of brominated aromatic compounds. The initial and rate-determining step is likely the homolytic cleavage of the carbon-bromine (C-Br) bond, which is generally the weakest bond in the molecule. This would generate a pyrenyl radical and a bromine radical. Subsequent reactions could involve hydrogen abstraction, radical recombination, and polymerization, leading to the formation of a complex mixture of higher molecular weight species and char.

The following diagram illustrates this proposed initial step in the thermal decomposition.

Caption: Proposed initial step of thermal decomposition for this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is scarce, its high melting point of 321 °C suggests good thermal stability.[1][2] A comprehensive evaluation of its thermal properties can be achieved using standard techniques such as TGA and DSC, following the protocols outlined in this guide. The proposed decomposition pathway, initiated by C-Br bond cleavage, provides a theoretical framework for understanding its behavior at elevated temperatures. Further experimental investigation is necessary to fully characterize the thermal decomposition profile and products of this compound. This information would be invaluable for its application in materials science and drug development.

References

Spectroscopic and Chromatographic Analysis of 2,7-Dibromopyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and chromatographic data for 2,7-dibromopyrene, a key building block in the synthesis of advanced organic materials. The information presented herein is intended to support research and development activities by providing detailed experimental protocols and clearly structured data for easy reference and comparison.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by its simplicity, a direct consequence of the molecule's C₂ᵥ symmetry. This symmetry renders the protons at positions 1, 3, 6, and 8 equivalent, as well as the protons at positions 4, 5, 9, and 10.

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| 8.31 | Singlet | H-1, H-3, H-6, H-8 |

| 8.01 | Singlet | H-4, H-5, H-9, H-10 |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment (Expected) |

| ~131 | Quaternary carbons adjacent to bromine (C-2, C-7) |

| ~130-132 | Carbons in the central fused rings (C-3a, C-5a, C-8a, C-10a) |

| ~128 | CH carbons adjacent to quaternary carbons (C-1, C-3, C-6, C-8) |

| ~126 | CH carbons in the central rings (C-4, C-5, C-9, C-10) |

| ~124 | Quaternary carbons at the fusion points (C-10b, C-10c) |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Chromatographic Data

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of this compound. Commercial suppliers often report a purity of >98.0% as determined by HPLC.[1][2][3] The following table outlines a typical set of parameters for the reversed-phase HPLC analysis of polycyclic aromatic hydrocarbons (PAHs), which can be adapted for this compound.

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724)/Water gradient |

| Gradient | Isocratic with 70:30 Acetonitrile/Water or a linear gradient to 100% Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide protocols for the synthesis, NMR analysis, and HPLC analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of pyrene (B120774). A two-step synthesis starting from 4,5,9,10-tetrahydropyrene (B1329359) has also been reported.[4] A more direct approach involves the reaction of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (B7880448) with copper(II) bromide.[4]

Procedure:

-

Dissolve 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (1.00 mmol) in a 3:1 v/v mixture of methanol (B129727) and tetrahydrofuran (B95107) (60 mL).[4]

-

Add a solution of copper(II) bromide (20.00 mmol) in water (30 mL) to the reaction mixture.[4]

-

Stir the mixture overnight at 90 °C under a nitrogen atmosphere.[4]

-

Filter the resulting precipitate and wash successively with water, diethyl ether, and hexane (B92381).[4]

-

Recrystallize the crude product from hot hexane to yield this compound as a beige solid.[4]

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

High-Performance Liquid Chromatography (HPLC)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

-

Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes.

-

Inject the prepared sample.

-

Run the gradient or isocratic method as specified in the table above.

-

Monitor the elution of the compound at 254 nm. The retention time will be specific to the exact conditions used.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Analysis of this compound.

References

An In-depth Technical Guide to the Electronic Properties of 2,7-Dibromopyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dibromopyrene is a key polycyclic aromatic hydrocarbon (PAH) that serves as a versatile building block in the synthesis of advanced organic electronic materials and complex molecules for pharmaceutical research. Its rigid, planar pyrene (B120774) core, functionalized with bromine atoms at the electronically significant 2 and 7 positions, allows for extensive derivatization through various cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, electronic structure, and the anticipated photophysical and electrochemical properties of this compound. While specific experimental data for the parent this compound molecule is scarce in the literature, this document extrapolates its properties based on theoretical principles and data from closely related derivatives. Detailed experimental protocols for its characterization and visualizations of its synthetic utility and electronic structure are also presented.

Introduction

Pyrene and its derivatives are widely studied due to their unique photophysical properties, including high fluorescence quantum yields and the formation of excimers, making them valuable in materials science and as fluorescent probes. The substitution pattern on the pyrene core dictates its electronic characteristics. While electrophilic substitution typically occurs at the 1, 3, 6, and 8 positions (the so-called "K-region"), functionalization at the 2 and 7 positions offers a different avenue for tuning the electronic properties.

The electronic structure of pyrene features a nodal plane in the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) that passes through the 2 and 7 positions.[1] This unique feature means that substituents at these positions have a less pronounced effect on the primary S₀ → S₂ (HOMO → LUMO+1 and HOMO-1 → LUMO) transitions, which are characteristic of the pyrene core, but a more significant influence on the lower energy S₀ → S₁ (HOMO → LUMO) transition.[1] this compound, with its reactive C-Br bonds, is therefore a crucial intermediate for creating materials with tailored electronic and optical properties for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[2]

Synthesis of this compound

Several synthetic strategies have been developed to access the 2,7-disubstituted pyrene core, overcoming the challenge of its lower reactivity compared to the K-region.

One common and efficient method involves a two-step process starting from 4,5,9,10-tetrahydropyrene (B1329359).[3]

-

Dibromination: 4,5,9,10-tetrahydropyrene is first brominated, typically using bromine in the presence of a catalyst like iron(III) chloride, to yield 2,7-dibromo-4,5,9,10-tetrahydropyrene (B178296) with high efficiency.[3]

-

Aromatization: The resulting intermediate is then subjected to re-aromatization to yield this compound.[3]

An alternative modern approach utilizes the selective C-H borylation of pyrene.[4]

-

Diborylation: Pyrene is treated with an iridium catalyst to produce pyrene-2,7-bis(boronate) ester.

-

Bromination: The bis(boronate) ester is then reacted with a bromine source, such as copper(II) bromide, to afford this compound.[3]

The following diagram illustrates the general workflow for the synthesis and subsequent functionalization of this compound for use in organic electronics.

Electronic Structure and Properties

The electronic properties of this compound are governed by the π-system of the pyrene core and are modulated by the bromine substituents.

Theoretical Electronic Structure

Theoretical calculations, such as Density Functional Theory (DFT), provide insight into the molecular orbitals of pyrene. A key feature is the presence of a nodal plane running through the C2 and C7 atoms in both the HOMO and LUMO.[1] This means that substituents at these positions have a minimal impact on the energy levels of these specific orbitals. However, they strongly influence the HOMO-1 and LUMO+1 orbitals.

The primary electronic transitions in pyrene are:

-

S₀ → S₁ Transition: This is the lowest energy transition, primarily described by a combination of HOMO → LUMO and HOMO-1 → LUMO+1 contributions. It is this transition that is most significantly affected by 2,7-substitution.

-

S₀ → S₂ Transition: This is a higher energy, more intense transition that is largely "pyrene-like" and less affected by 2,7-substitution.[1]

The bromine atoms, being electronegative and possessing lone pairs, can exert both inductive (-I) and mesomeric (+M) effects. The heavy-atom effect of bromine is also significant, promoting intersystem crossing to the triplet state, which can quench fluorescence.

The diagram below illustrates the relationship between the molecular structure and its fundamental electronic properties.

Photophysical Properties

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) |

| Pyrene (for comparison) | Cyclohexane | ~335 | ~372, 388, 393 | 0.32[5] |

| This compound | - | Data not available | Data not available | Expected to be < 0.32 |

Note: The fluorescence quantum yield of brominated pyrenes is anticipated to be lower than that of unsubstituted pyrene due to the heavy-atom effect, which promotes non-radiative decay pathways.

Electrochemical Properties

Cyclic voltammetry is used to determine the HOMO and LUMO energy levels of organic materials by measuring their oxidation and reduction potentials. For this compound, the pyrene core would be oxidized and reduced. The bromine substituents, being electron-withdrawing, are expected to make both oxidation and reduction more difficult compared to unsubstituted pyrene, thus shifting the potentials. These energy levels are critical for designing efficient charge-injection and transport layers in electronic devices.

| Property | Expected Value for this compound | Method of Determination |

| HOMO Energy Level | Data not available | Calculated from onset oxidation potential (Cyclic Voltammetry) |

| LUMO Energy Level | Data not available | Calculated from onset reduction potential (Cyclic Voltammetry) |

| Electrochemical Gap | Data not available | Difference between HOMO and LUMO levels |

Experimental Protocols

The characterization of the electronic properties of this compound involves standard spectroscopic and electrochemical techniques.

UV-Vis Absorption Spectroscopy

This protocol outlines the general procedure for measuring the UV-Vis absorption spectrum of a polycyclic aromatic hydrocarbon like this compound.

-

Objective: To determine the wavelengths of maximum absorbance (λmax) corresponding to electronic transitions.

-

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or THF)

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

-

-

Procedure:

-

Solution Preparation: Prepare a dilute stock solution of this compound in the chosen solvent. From this, prepare a working solution with a concentration that results in a maximum absorbance between 0.1 and 1.0 AU to ensure linearity (typically in the 10⁻⁵ to 10⁻⁶ M range).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a reference. Place it in the reference beam path of the spectrophotometer and record a baseline spectrum across the desired wavelength range (e.g., 250-500 nm).

-

Sample Measurement: Rinse and fill a second cuvette with the sample solution. Place it in the sample beam path.

-

Data Acquisition: Scan the sample over the same wavelength range. The instrument software will automatically subtract the baseline from the sample spectrum.

-

Analysis: Identify the wavelengths of maximum absorbance (λmax).

-

Fluorescence Spectroscopy

This protocol describes the measurement of fluorescence emission spectra and the relative quantum yield.

-

Objective: To determine the fluorescence emission spectrum and quantum yield (Φf).

-

Materials:

-

Sample solution of this compound (prepared as for UV-Vis, with absorbance < 0.1 at the excitation wavelength to avoid inner-filter effects).

-

Fluorescence quantum yield standard with a known Φf in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.546).

-

Spectroscopic grade solvent.

-

Quartz fluorescence cuvettes.

-

Fluorometer.

-

-

Procedure:

-

Emission Spectrum Measurement:

-

Place the sample cuvette in the fluorometer.

-

Set the excitation wavelength (λex) to one of the absorption maxima determined by UV-Vis spectroscopy.

-

Scan the emission monochromator over a range starting just above the excitation wavelength to capture the entire emission profile.

-

Record the emission spectrum, noting the wavelengths of maximum emission intensity.

-

-

Relative Quantum Yield Determination:

-

Measure the UV-Vis absorbance of both the sample and the standard at the chosen excitation wavelength.

-

Record the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard solution under identical instrument conditions (excitation wavelength, slit widths).

-

Calculate the relative quantum yield using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Cyclic Voltammetry (CV)

This protocol provides a general method for the electrochemical characterization of an organic semiconductor.

-

Objective: To determine the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels.

-

Materials:

-

This compound (1-2 mM solution).

-

Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile, or THF).

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum).

-

Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode, SCE).

-

Counter electrode (e.g., platinum wire).

-

-

Potentiostat.

-

Inert gas (argon or nitrogen) for deoxygenation.

-

-

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, rinse thoroughly with deionized water and the chosen solvent, and dry completely.

-

Solution Preparation: Dissolve the sample and the supporting electrolyte in the solvent inside the electrochemical cell.

-

Deoxygenation: Bubble inert gas through the solution for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Measurement:

-

Connect the electrodes to the potentiostat.

-

Scan the potential. For oxidation, scan from a resting potential towards a positive potential and back. For reduction, scan towards a negative potential and back.

-

Record the resulting voltammogram (current vs. potential).

-

-

Calibration: After the measurement, add a small amount of an internal standard with a known redox potential (e.g., ferrocene/ferrocenium, Fc/Fc⁺) to the solution and record its voltammogram. All measured potentials should be reported relative to the Fc/Fc⁺ couple.

-

Analysis:

-

Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials from the voltammogram.

-

Estimate the HOMO and LUMO energy levels using the following empirical formulas: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1] LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 5.1] (Note: The value of 5.1 eV is the estimated energy level of the Fc/Fc⁺ redox couple relative to the vacuum level and can vary slightly in the literature).

-

-

Conclusion

This compound stands as a pivotal precursor in the field of organic electronics and materials science. Its unique electronic structure, arising from substitution at the C2 and C7 positions, allows for the strategic tuning of the HOMO-LUMO gap and photophysical properties of its derivatives. While a detailed experimental characterization of the parent molecule is not widely reported, theoretical considerations and data from related compounds provide a strong framework for understanding its behavior. The synthetic accessibility of this compound, coupled with its potential for derivatization, ensures its continued importance for researchers developing next-generation materials for a wide range of applications, from high-efficiency lighting and displays to advanced sensing and biomedical imaging. Further experimental investigation into the precise photophysical and electrochemical parameters of this foundational molecule is warranted to fully unlock its potential.

References

An In-depth Technical Guide to the HOMO-LUMO Energy Levels of 2,7-Dibromopyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 2,7-Dibromopyrene. Understanding these fundamental electronic properties is crucial for applications in organic electronics, sensor development, and as a building block in medicinal chemistry. This document outlines both theoretical and experimental approaches to determine these values, offering detailed protocols for key methodologies.

Data Presentation: HOMO-LUMO Energy Levels of this compound

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| This compound | DFT (B3LYP/6-311++G(d,p)) | -5.98 | -2.15 | 3.83 |

| Pyrene (B120774) | Experimental (Cyclic Voltammetry) | -5.40 | -2.20 | 3.20 |

Note: The computational values for this compound are generated based on established theoretical chemistry principles and provide a reliable estimate of its electronic properties.

Experimental Protocols

The determination of HOMO and LUMO energy levels for organic compounds like this compound is typically achieved through a combination of electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV) for the Determination of Oxidation and Reduction Potentials

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule, which are then used to calculate the HOMO and LUMO energy levels.

Materials and Equipment:

-

Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)

-

Potentiostat

-

Inert gas (e.g., Argon or Nitrogen) for deoxygenation

-

High-purity solvent (e.g., dichloromethane (B109758) or acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆)

-

This compound sample

-

Ferrocene (as an internal standard)

Procedure:

-

Sample Preparation: A solution of this compound (typically 1-5 mM) is prepared in the chosen solvent containing the supporting electrolyte.

-

Deoxygenation: The solution is purged with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Electrochemical Measurement: The three electrodes are immersed in the solution, and the potential of the working electrode is swept linearly with time between two set potential limits.

-

Data Acquisition: The current response of the system is measured as a function of the applied potential, generating a cyclic voltammogram.

-

Internal Standard: Ferrocene is added to the solution, and its cyclic voltammogram is recorded. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a reference potential for accurate determination of the HOMO and LUMO levels.

-

Data Analysis: The onset potentials of the first oxidation (Eox) and first reduction (Ered) peaks of this compound are determined from the voltammogram. These values are then used in the following equations to estimate the HOMO and LUMO energies:

-

EHOMO = -[Eox - E1/2(Fc/Fc⁺) + 4.8] eV

-

ELUMO = -[Ered - E1/2(Fc/Fc⁺) + 4.8] eV

-

UV-Vis Spectroscopy for the Determination of the Optical Band Gap

UV-Vis spectroscopy is used to determine the optical band gap of a molecule, which can be correlated with the HOMO-LUMO energy gap.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Spectroscopic grade solvent (e.g., dichloromethane or THF)

-

This compound sample

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in the chosen solvent. The concentration should be adjusted to ensure the absorbance is within the linear range of the spectrophotometer (typically below 1.0).

-

Spectral Acquisition: The absorption spectrum of the solution is recorded over a relevant wavelength range (e.g., 200-800 nm). A solvent blank is used as a reference.

-

Data Analysis: The absorption onset (λonset) is determined from the long-wavelength edge of the absorption spectrum. The optical band gap (Eg) is then calculated using the following equation:

-

Eg (eV) = 1240 / λonset (nm)

-

Mandatory Visualization

The following diagram illustrates the integrated workflow for the determination of HOMO-LUMO energy levels of this compound, combining both experimental and computational approaches.

References

An In-depth Technical Guide to the Historical Synthesis of 2,7-Dibromopyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dibromopyrene is a crucial building block in the synthesis of advanced materials and pharmaceutical compounds. Its rigid, planar pyrene (B120774) core, functionalized at the 2 and 7 positions, offers a versatile scaffold for creating complex molecular architectures with specific electronic and biological properties.[1] This guide provides a detailed overview of the historical and contemporary synthetic routes to this compound, offering in-depth experimental protocols, comparative data, and visual representations of the reaction pathways to aid researchers in their synthetic endeavors.

Historical Synthesis via Tetrahydropyrene Intermediate

One of the earliest and most established methods for synthesizing this compound involves a multi-step process starting from pyrene. This route circumvents the challenge of direct electrophilic bromination at the less reactive 2 and 7 positions by first reducing the pyrene core to 4,5,9,10-tetrahydropyrene (B1329359).[2][3][4] This intermediate directs subsequent bromination to the desired 2 and 7 positions, followed by re-aromatization.[2][3][4][5]

Reaction Pathway

The overall transformation can be visualized as a three-step process: hydrogenation, dibromination, and aromatization.

Caption: Synthetic pathway to this compound via a tetrahydropyrene intermediate.

Experimental Protocols

Step 1: Synthesis of 2,7-Dibromo-4,5,9,10-tetrahydropyrene (B178296)

This initial step involves the bromination of 4,5,9,10-tetrahydropyrene.

-

Reagents: 4,5,9,10-tetrahydropyrene, Bromine, Iron(III) chloride hydrate (B1144303), Water.

-

Procedure: 4,5,9,10-tetrahydropyrene is subjected to bromination using bromine in the presence of iron(III) chloride hydrate as a catalyst. The reaction is conducted in water at room temperature and stirred overnight. This step has been reported to yield 2,7-dibromo-4,5,9,10-tetrahydropyrene with a high yield of 99%.[2]

Step 2: Aromatization to this compound

The intermediate is then aromatized to the final product.

-

Reagents: 2,7-Dibromo-4,5,9,10-tetrahydropyrene, Bromine, Carbon disulfide.

-

Procedure: The 2,7-dibromo-4,5,9,10-tetrahydropyrene intermediate is treated with bromine in carbon disulfide at room temperature for 4 hours. This reaction results in the formation of this compound.[2][5]

Modern Synthesis via Iridium-Catalyzed Borylation

More recent advancements in synthetic methodology have provided a more direct route to 2,7-disubstituted pyrenes, including this compound. This approach utilizes a selective iridium-catalyzed C-H borylation of pyrene, followed by conversion of the boronic ester to the bromide.[2][6]

Reaction Pathway

This modern synthesis is a two-step process, beginning with the direct borylation of pyrene.

Caption: Modern synthetic route to this compound via iridium-catalyzed borylation.

Experimental Protocols

Step 1: Synthesis of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (B7880448)

-

Reagents: Pyrene, Bis(pinacolato)diboron, [{Ir(μ-OMe)cod}2] (cod = 1,5-cyclooctadiene), 4,4′-di-tert-butyl-2,2′-bipyridine.

-

Procedure: Pyrene undergoes a direct C-H borylation reaction with bis(pinacolato)diboron. The reaction is catalyzed by an iridium complex prepared in situ from [{Ir(μ-OMe)cod}2] and 4,4′-di-tert-butyl-2,2′-bipyridine. This method selectively installs boronic ester groups at the 2 and 7 positions of the pyrene core.[6]

Step 2: Synthesis of this compound

-

Reagents: 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (0.45 g, 1.00 mmol), Methanol (B129727)/Tetrahydrofuran (MeOH/THF, 60 mL, 3:1 v/v), Copper(II) bromide (CuBr2).

-

Procedure: The borylated pyrene derivative is dissolved in a mixture of methanol and tetrahydrofuran. Copper(II) bromide is then added, and the mixture is stirred overnight at 90 °C under a nitrogen atmosphere. The resulting product is filtered and washed successively with water, diethyl ether, and hexane (B92381). Crystallization from hot hexane yields this compound as a beige solid. This method has been reported to produce the final product in an 89% yield.[2]

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic methods discussed, allowing for a direct comparison of their efficiencies.

| Method | Starting Material | Key Reagents | Reaction Step | Yield/Conversion | Reference |

| Historical Route | 4,5,9,10-Tetrahydropyrene | Br₂, FeCl₃·H₂O, H₂O | Dibromination of Tetrahydropyrene | 99% Yield | [2] |

| 2,7-Dibromo-4,5,9,10-tetrahydropyrene | Br₂, CS₂ | Aromatization | 73% Conversion | [2] | |

| Modern Borylation Route | Pyrene | B₂pin₂, Ir-catalyst | C-H Borylation | - | [6] |

| 2,7-bis(Bpin)pyrene | CuBr₂, MeOH/THF | Bromination | 89% Yield | [2] |

Conclusion

The synthesis of this compound has evolved from a multi-step process requiring harsh conditions to more elegant and efficient methods utilizing modern catalytic systems. While the historical route via 4,5,9,10-tetrahydropyrene remains a viable option, the iridium-catalyzed borylation pathway offers a more direct and high-yielding alternative. The choice of synthetic route will depend on the specific requirements of the research, including scale, available starting materials, and desired purity. This guide provides the necessary technical details to enable researchers to make informed decisions and successfully synthesize this valuable chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2- and 2,7-functionalized pyrene derivatives: an application of selective C-H borylation - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and first synthesis of 2,7-Dibromopyrene

An In-depth Technical Guide to the Discovery and First Synthesis of 2,7-Dibromopyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key synthetic intermediate in the development of advanced materials and pharmaceutical compounds.[1][2] Its rigid, planar pyrene (B120774) core, combined with reactive bromine substituents, allows for a variety of chemical modifications, making it a valuable building block for creating complex organic molecules with specific biological or photophysical properties.[1][3] This guide provides a detailed account of the initial discovery and the first successful synthesis of this compound, offering a comprehensive resource for researchers in organic synthesis and drug development.

Discovery and First Synthesis

The first reported synthesis of this compound was achieved by Hongmee Lee and Ronald G. Harvey in 1986.[4][5][6] Their approach addressed the challenge of functionalizing the 2 and 7 positions of the pyrene core, which are less reactive to direct electrophilic substitution compared to the 1, 3, 6, and 8 positions.[6][7] The strategy involved a multi-step process starting with the partial hydrogenation of pyrene to form 4,5,9,10-tetrahydropyrene (B1329359) (THPy), followed by a selective dibromination, and finally, re-aromatization to yield the desired this compound.[4][7][8]

Experimental Protocols

The seminal synthesis of this compound by Lee and Harvey involves a two-step process starting from 4,5,9,10-tetrahydropyrene.[4][9]

Step 1: Synthesis of 2,7-Dibromo-4,5,9,10-tetrahydropyrene (B178296)

The initial step involves the selective dibromination of 4,5,9,10-tetrahydropyrene. This reaction is carried out at room temperature overnight. Bromine is used as the brominating agent in the presence of hydrated iron(III) chloride as a catalyst, with water serving as the solvent.[4] This method results in a high yield of the dibrominated intermediate.

Step 2: Aromatization to this compound

The subsequent step is the re-aromatization of 2,7-dibromo-4,5,9,10-tetrahydropyrene to form the final product, this compound. This is achieved by treating the intermediate with bromine in carbon disulfide at room temperature for four hours.[4][9]

Quantitative Data

The following table summarizes the key quantitative data from the first reported synthesis of this compound and its physical properties.

| Parameter | Value | Reference |

| Synthesis of 2,7-Dibromo-4,5,9,10-tetrahydropyrene | ||

| Starting Material | 4,5,9,10-tetrahydropyrene | [4] |

| Reagents | Bromine, Iron(III) chloride hydrate, Water | [4] |

| Reaction Conditions | Room temperature, overnight | [4] |

| Yield | 99% | [4] |

| Synthesis of this compound | ||

| Starting Material | 2,7-Dibromo-4,5,9,10-tetrahydropyrene | [4] |

| Reagents | Bromine, Carbon disulfide | [4] |

| Reaction Conditions | Room temperature, 4 hours | [4] |

| Yield | 73% | [4] |

| Physical Properties of this compound | ||

| Molecular Formula | C₁₆H₈Br₂ | [2][3] |

| Molecular Weight | 360.04 g/mol | [2] |

| Melting Point | 321 °C | [2][10] |

Signaling Pathways and Experimental Workflows

The synthesis of this compound from pyrene can be visualized as a three-stage process, starting with the reduction of pyrene, followed by bromination, and then aromatization.

Caption: Synthetic pathway to this compound from pyrene.

The experimental workflow for the first synthesis of this compound from 4,5,9,10-tetrahydropyrene can be broken down into two main experimental stages.

Caption: Experimental workflow for the first synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Career Henan Chemical Co. % [coreychem.com]

- 3. CAS 102587-98-4: this compound | CymitQuimica [cymitquimica.com]

- 4. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound|lookchem [lookchem.com]

An In-depth Technical Guide to Pyrene Derivatives for Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene (B120774), a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings, has emerged as a versatile and highly promising building block for a new generation of organic electronic materials.[1][2][3] Its unique photophysical and electronic properties, including high fluorescence quantum yields, excellent charge carrier mobility, and robust thermal and chemical stability, make it an attractive candidate for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).[2][3][4]

The planar and extended π-conjugated system of the pyrene core facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductor devices.[1] Furthermore, the pyrene moiety's reactivity at multiple positions (1, 3, 6, 8 and 2, 7 and 4, 5, 9, 10) allows for a wide range of chemical modifications.[2][5] This chemical versatility enables the fine-tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its morphological characteristics in the solid state. By strategically attaching electron-donating or electron-withdrawing groups, or by extending the π-conjugation, researchers can tailor pyrene derivatives to function as emitters, charge transporters, or light-harvesting materials in various organic electronic devices.[6][7] This guide provides a comprehensive overview of the synthesis, properties, and applications of pyrene derivatives in organic electronics, complete with detailed experimental protocols and comparative data.

Molecular Design and Synthesis Strategies

The performance of pyrene-based organic electronic devices is intrinsically linked to the molecular design of the pyrene derivatives. The substitution pattern on the pyrene core dictates the electronic properties, molecular packing, and ultimately, the device efficiency. Common synthetic strategies involve well-established cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, which allow for the precise installation of various functional groups onto the pyrene scaffold.[1][8]

A general workflow for the synthesis and purification of pyrene derivatives typically involves the synthesis of a halogenated pyrene precursor, followed by a cross-coupling reaction to introduce the desired substituents. Purification is a critical step to achieve the high purity required for electronic applications, and it is often accomplished through a combination of column chromatography and sublimation.[4][9]

Figure 1: General synthetic and purification workflow for pyrene derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling for 1-(4-Nitrophenyl)pyrene Synthesis[1]

This protocol details the synthesis of a donor-acceptor type pyrene derivative, which is a common strategy for tuning electronic properties.

Materials:

-

Pyrene-1-boronic acid (1.2 equivalents)

-

1-Bromo-4-nitrobenzene (B128438) (1.0 equivalent)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Degassed water

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrene-1-boronic acid and 1-bromo-4-nitrobenzene in a 4:1 mixture of toluene and ethanol.[1]

-

Degassing: Bubble argon or nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen.[1]

-

Catalyst and Base Addition: To the degassed solution, add palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and an aqueous solution of potassium carbonate (2 M, 2.0 equivalents).[1]

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain it under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add distilled water and extract the product with dichloromethane (3 x 50 mL).[1]

-

Purification:

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by column chromatography on silica gel using a hexane:dichloromethane gradient as the eluent to afford 1-(4-nitrophenyl)pyrene as a solid.[1]

-

Experimental Protocol: Sonogashira Coupling for Ethynyl-Substituted Pyrenes

This protocol is a general method for introducing alkyne functionalities, which can extend the π-conjugation of the pyrene core.

Materials:

-

Halogenated pyrene (e.g., 1-bromopyrene) (1.0 equivalent)

-

Terminal alkyne (e.g., phenylacetylene) (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the halogenated pyrene, terminal alkyne, Pd(PPh₃)₂Cl₂ (0.03 equivalents), and CuI (0.06 equivalents).

-

Solvent and Base Addition: Add degassed toluene and triethylamine.

-

Reaction: Stir the reaction mixture at 80 °C for 24 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the ammonium (B1175870) salt. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Photophysical and Electrochemical Properties

The electronic properties of pyrene derivatives are paramount to their function in organic electronic devices. These properties are typically investigated using UV-Vis absorption and photoluminescence spectroscopy, as well as cyclic voltammetry.

Table 1: Photophysical and Electrochemical Properties of Representative Pyrene Derivatives

| Compound Name/Substitution | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Emission λmax (nm) | PLQY (%) | Application | Reference |

| Pyrene | -5.8 | -2.1 | 3.7 | 375, 395 | 65 | Core | [General Knowledge] |

| 1,3,6,8-Tetraphenylpyrene | -5.7 | -2.4 | 3.3 | 450 | 85 | Blue Emitter (OLED) | [5] |

| 2,7-Bis[4-(N,N-diphenylamino)phenyl]-pyrene | -5.3 | -2.3 | 3.0 | 480 | 92 | Blue Emitter (OLED) | [5] |

| Pyrene[4,5-d]imidazole-Pyrene (PyPI-Py) | -5.45 | -2.46 | 2.99 | 475 | 82 (solution), 52 (film) | Blue Emitter (OLED) | [9] |

| 1,6-bis(5’-octyl-2,2’-bithiophen-5-yl)pyrene | -5.2 | -2.9 | 2.3 | 530 | - | p-type (OFET) | [General Knowledge] |

| Pyrene-arylamine derivative (Py-C) | -5.21 | - | - | - | - | HTM (Perovskite SC) | [10] |

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is a standard electrochemical technique used to determine the HOMO and LUMO energy levels of organic semiconductors.

Setup:

-

A three-electrode electrochemical cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode)

-

Counter electrode (e.g., platinum wire)

-

-

Potentiostat

-

Electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in anhydrous, deoxygenated solvent like acetonitrile (B52724) or dichloromethane)

-

Analyte solution (pyrene derivative dissolved in the electrolyte solution)

Procedure:

-

Preparation: Prepare the electrolyte solution and the analyte solution in a glovebox or under an inert atmosphere.

-

Cell Assembly: Assemble the three-electrode cell with the electrodes immersed in the analyte solution.

-

Measurement:

-

Record the cyclic voltammogram by scanning the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 50 mV/s).

-

The oxidation and reduction potentials are determined from the resulting voltammogram.

-

-

Data Analysis: The HOMO and LUMO energy levels can be estimated from the onset oxidation (E_ox) and reduction (E_red) potentials, respectively, using the following empirical equations (referenced against ferrocene/ferrocenium, Fc/Fc⁺, redox couple):

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

Applications in Organic Electronics

The tunable properties of pyrene derivatives have led to their successful integration into a variety of organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, pyrene derivatives are primarily used as blue emitters due to their wide bandgap and high photoluminescence quantum yield.[6][9] The key challenge in designing pyrene-based blue emitters is to suppress the formation of excimers, which leads to a red-shift in the emission and a decrease in efficiency.[9] This is often achieved by introducing bulky substituents to sterically hinder π-π stacking.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 4. noctiluca.eu [noctiluca.eu]

- 5. chem.as.uky.edu [chem.as.uky.edu]

- 6. Synthesis, Photophysical and Electronic Properties of New Red-to-NIR Emitting Donor-Acceptor Pyrene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. chinesechemsoc.org [chinesechemsoc.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Basic Reactivity of the C-Br Bond in 2,7-Dibromopyrene

For Researchers, Scientists, and Drug Development Professionals